3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a cyclohexylphenyl substituent at position 3 and a phenyl group at position 1 of the pyrazole ring. The aldehyde functional group at position 4 renders it reactive, making it a versatile intermediate in synthesizing heterocyclic compounds for pharmaceutical and material science applications.
Properties
IUPAC Name |
3-(4-cyclohexylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPDVARSVVHQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Vilsmeier-Haack Reaction
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Reagents : Phosphorus oxychloride (POCl3), dimethylformamide (DMF)
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Conditions : Reflux for several hours
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Yield : Dependent on reaction conditions and purification methods
Other methods for synthesizing pyrazole derivatives include oxidation of corresponding alcohols and miscellaneous reactions involving hydrazones and phenylhydrazine derivatives .
Chemical Reactions
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can participate in various chemical reactions due to its aldehyde group and pyrazole ring.
Addition and Reduction Reactions
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Reaction with Nucleophiles : The aldehyde group can react with nucleophiles such as amines, alcohols, and Grignard reagents to form imines, acetals, and addition products, respectively.
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Reduction : The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions
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Reaction with Active Methylene Compounds : The aldehyde can undergo condensation reactions with active methylene compounds to form chalcone-like derivatives.
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Reaction with Semicarbazide, Thiosemicarbazide, and Hydroxylamine : These reactions lead to the formation of semicarbazones, thiosemicarbazones, and oximes, respectively .
Oxidation Reactions
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Oxidation to Carboxylic Acid : The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Friedel-Crafts Type Reactions
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Hydroxyalkylation : The pyrazole ring can undergo Friedel-Crafts type hydroxyalkylation reactions, although this is less common for pyrazole derivatives.
Spectroscopic and Structural Analysis
Spectroscopic characterization, including NMR and IR spectroscopy, is crucial for identifying the structure and purity of the synthesized compound. Single-crystal X-ray diffraction can provide detailed structural information, including hydrogen bonding networks and π-π stacking interactions, which are important for understanding the physical and chemical properties of these compounds .
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds similar to 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains.
| Compound | Activity | Unique Features |
|---|---|---|
| 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime | Antimicrobial | Contains an isopropyl group |
| 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime | Anticancer | Contains a chlorine substituent |
| 3-(4-methoxybenzylidene)-5-phenyl-1H-pyrazole | Anti-inflammatory | Features a methoxy group |
Therapeutic Applications
The compound has potential therapeutic applications in various domains:
- Cancer Treatment : Research suggests that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neurological Disorders : Compounds with similar structures have been explored for their effects on G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders such as Alzheimer's disease and depression.
- Anti-inflammatory Agents : The anti-inflammatory properties of pyrazole derivatives make them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several studies highlight the application of pyrazole derivatives in drug development:
- A study demonstrated the synthesis of novel pyrazole derivatives with potent anticancer activity against human cancer cell lines, indicating the potential of compounds like this compound in oncology research.
"The discovery of allosteric modulators of G protein-coupled receptors provides a promising new strategy for developing novel treatments for CNS disorders."
Mechanism of Action
The mechanism of action of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Features
The substituents at position 3 of the pyrazole ring significantly influence electronic and steric properties:
Key Observations:
- Electron-withdrawing groups (e.g., -NO₂) increase the aldehyde’s electrophilicity, facilitating nucleophilic additions, whereas electron-donating groups (e.g., -OCH₃) may stabilize intermediates in cyclization reactions .
Physicochemical Properties
Biological Activity
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure that includes a cyclohexyl group attached to a phenyl ring and an aldehyde functional group at the 4-position of the pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C22H23N3O
- Molecular Weight : 345.44 g/mol
- CAS Number : 956706-66-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a prominent method. This reaction is favored for its mild conditions and functional group tolerance, making it suitable for creating complex organic molecules .
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit selective anti-proliferative effects on various human cancer cell lines. For instance, studies have shown that substituted pyrazoles can inhibit cellular proliferation, suggesting their potential as anticancer agents .
A comparative study of related compounds revealed that those with specific substituents, such as halogens or methoxy groups, displayed enhanced anticancer activity. The presence of the cyclohexyl group in this compound may also influence its biological efficacy through steric effects and electronic properties.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives are known to possess antifungal and antibacterial properties. For example, studies have demonstrated that certain pyrazole-based compounds can effectively inhibit the growth of pathogenic bacteria and fungi, indicating a broad spectrum of antimicrobial activity .
Study on Anticancer Efficacy
A study conducted on a series of pyrazole derivatives found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound could be further developed as a chemotherapeutic agent .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against various strains of bacteria and fungi. Results indicated that it had notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring could enhance its antimicrobial efficacy .
Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 cells | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Inhibition of bacterial and fungal growth | Disruption of microbial cell membranes |
Q & A
Q. Table 1. Comparative Synthetic Routes
| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF | DCM | 80 | 65–70 | |
| Nucleophilic Substitution | K₂CO₃ | Ethanol | 110 | 55–60 |
Q. Table 2. Key Spectral Data
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 10.1 (s, 1H) | Aldehyde proton |
| ¹³C NMR | δ 192.3 (C=O) | Aldehyde carbon |
| IR | 1695 cm⁻¹ (C=O stretch) | Aldehyde functional group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
